molecular formula C15H18Cl2N4O B2658340 2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide CAS No. 1385361-25-0

2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide

Cat. No.: B2658340
CAS No.: 1385361-25-0
M. Wt: 341.24
InChI Key: BBTPBDMRXDXKPJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of dichloro and trimethylpyrazolyl groups attached to a pyridine ring, making it a molecule of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloropyridine-3-carboxylic acid with 1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine under appropriate conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents and solvents to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.

    Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide
  • 2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide

Uniqueness

2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the trimethylpyrazolyl group. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2,6-dichloro-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O/c1-5-11(13-8(2)20-21(4)9(13)3)18-15(22)10-6-7-12(16)19-14(10)17/h6-7,11H,5H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTPBDMRXDXKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N(N=C1C)C)C)NC(=O)C2=C(N=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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